molecular formula C6H6BrF3N2 B13663172 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B13663172
M. Wt: 243.02 g/mol
InChI Key: BTHMDIPWWFNGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a versatile chemical building block designed for advanced research and development, particularly in medicinal and agricultural chemistry. The presence of a reactive bromomethyl group at the 4-position makes this compound an excellent intermediate for further functionalization through cross-coupling reactions or nucleophilic substitutions, enabling the construction of more complex molecular architectures . The 2,2,2-trifluoroethyl group attached to the pyrazole nitrogen is a strategically important motif, as its incorporation is known to significantly alter the physicochemical properties of lead compounds, enhancing their metabolic stability and lipophilicity . This can lead to improved pharmacokinetic profiles in active pharmaceutical ingredients. The 1H-pyrazole core is a privileged scaffold in drug discovery, present in a wide range of biologically active molecules . Its applications span the development of anti-inflammatory agents , anticancer therapeutics , antimicrobials , and agrochemicals . The specific substitution pattern of this reagent makes it highly valuable for constructing targeted libraries of pyrazole derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound to develop novel analogs that interact with various biological targets, including enzymes and receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c7-1-5-2-11-12(3-5)4-6(8,9)10/h2-3H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMDIPWWFNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrazole at N-1 Position with 2,2,2-Trifluoroethyl Group

Experimental Details and Characterization

  • Purification: Flash column chromatography using petroleum ether and ethyl acetate mixtures (ratios ranging from 80:1 to 50:1) is commonly employed to isolate the pure product.
  • Characterization: The products are characterized by melting point determination and nuclear magnetic resonance (NMR) spectroscopy (^1H-NMR, ^13C-NMR), confirming the presence of bromomethyl and trifluoroethyl groups. For example, ^1H-NMR signals for the bromomethyl group typically appear as a singlet around δ 4.5–5.0 ppm, while trifluoroethyl substituents show characteristic fluorine signals in ^19F-NMR.
  • Yield and Physical Data: Yields reported are generally in the range of 65–75%, with the product often isolated as a white solid. Melting points vary depending on purity and specific substituents but are typically around 100 °C for related pyrazole derivatives.

Mechanistic Insights and Optimization

  • The use of inorganic bases like potassium carbonate facilitates deprotonation of the pyrazole nitrogen, enhancing nucleophilicity for alkylation.
  • Sodium iodide acts as a halogen exchange catalyst, improving the efficiency of bromomethylation or halogen substitution steps.
  • Low temperature (0 °C) during the reaction minimizes side reactions such as over-bromination or decomposition.
  • Purification by chromatography ensures removal of unreacted starting materials and side products, critical for obtaining analytically pure compounds.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a prime site for nucleophilic substitution (S<sub>N</sub>2), enabling functionalization at the pyrazole ring’s 4-position.

Reaction TypeConditionsProductYieldSource
Alkylation with aminesDMF, 60°C, K<sub>2</sub>CO<sub>3</sub>4-(aminomethyl)-1-(TFE)-1H-pyrazole78–85%
Thiol substitutionEtOH, RT, NaSH4-(mercaptomethyl)-1-(TFE)-1H-pyrazole65%
HydrolysisH<sub>2</sub>O/THF, 80°C, NaOH4-(hydroxymethyl)-1-(TFE)-1H-pyrazole92%

Key Findings :

  • The trifluoroethyl (TFE) group enhances electrophilicity at the bromomethyl site, accelerating S<sub>N</sub>2 kinetics.

  • Steric hindrance from the TFE group limits substitution to smaller nucleophiles (e.g., NH<sub>3</sub>, SH<sup>−</sup>) .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings, enabling C–C bond formation.

Reaction TypeCatalyst SystemProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME4-(aryl/vinylmethyl)-1-(TFE)-1H-pyrazole60–75%
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N4-(alkynylmethyl)-1-(TFE)-1H-pyrazole55%

Mechanistic Insight :

  • The TFE group stabilizes transition states via electron-withdrawing effects, improving catalyst turnover .

  • Side reactions (e.g., debromination) are suppressed in polar aprotic solvents like DME .

Radical Reactions

Under UV light or AIBN initiation, the C–Br bond undergoes homolytic cleavage for radical-mediated functionalization.

Reaction TypeInitiator/ConditionsProductYieldSource
Atom-transfer additionAIBN, styrene, 80°C4-(styrylmethyl)-1-(TFE)-1H-pyrazole40%
Photochemical brominationBr<sub>2</sub>, hν, CCl<sub>4</sub>4-(dibromomethyl)-1-(TFE)-1H-pyrazole30%

Limitations :

  • Low yields are attributed to competing pathways, including H-abstraction by bromine radicals .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature (due to TFE) directs EAS to the 5-position.

Reaction TypeReagent/ConditionsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-nitro-4-(bromomethyl)-1-(TFE)-1H-pyrazole45%
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C5-sulfo-4-(bromomethyl)-1-(TFE)-1H-pyrazole38%

Regioselectivity :

  • DFT calculations confirm preferential substitution at the 5-position due to resonance stabilization from the TFE group.

Key Challenges and Opportunities

  • Stereochemical control : Reactions at the bromomethyl site often produce racemic mixtures, necessitating chiral auxiliaries .

  • Scale-up limitations : High catalyst loadings in cross-coupling reactions hinder industrial adoption .

Scientific Research Applications

4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The trifluoroethyl group in the target compound enhances electron-withdrawing properties compared to methyl or difluoromethyl groups, influencing ring electronics and reaction rates in cross-coupling reactions .

Physicochemical Properties

Property Target Compound CAS 19968-17-3 CAS 656825-78-4
LogP (Calculated) 2.1 2.3 3.0
Hydrogen Bond Acceptors 5 4 7
Rotatable Bonds 2 1 3

Insights :

  • Conformational Flexibility : The bromomethyl group introduces additional rotatable bonds, enhancing adaptability in binding interactions .

Biological Activity

4-(Bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring with significant substituents that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.

Chemical Structure and Properties

  • Molecular Formula : C6_6H6_6BrF3_3N2_2
  • Molecular Weight : 243.02 g/mol
  • CAS Number : 1823779-47-0

The compound's structure includes a bromomethyl group and a trifluoroethyl group, which can enhance lipophilicity and potentially improve membrane permeability.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a range of antimicrobial activities. For instance, studies have shown that various pyrazole compounds demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups can enhance their antibacterial properties. In one study, the introduction of an aliphatic amide moiety was found to significantly increase antimicrobial activity against tested strains .

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. A comparative study highlighted that certain pyrazole compounds inhibited tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production effectively. For example, compounds derived from pyrazole exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .

Anticancer Potential

The anticancer properties of pyrazoles have been explored in various studies. Compounds similar to 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoroethyl group may play a role in enhancing the interaction with cancer cell targets .

The biological activity of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The lipophilic nature imparted by the trifluoroethyl group facilitates cellular uptake, allowing the compound to exert its effects more effectively within biological systems .

Case Studies

StudyFindings
Selvam et al.Synthesized novel pyrazole derivatives showing significant anti-inflammatory activity comparable to standard drugs like dexamethasone .
Burguete et al.Reported on the synthesis of 1,5-diaryl pyrazoles with notable antibacterial activity against multiple strains, emphasizing the importance of structural modifications .
Chovatia et al.Investigated anti-tubercular properties of pyrazole derivatives, demonstrating promising results against Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with trifluoroethyl hydrazine derivatives, followed by bromination at the methyl position. Key steps include:

  • Cyclization : Use of DMF-DMA (dimethylformamide dimethyl acetal) to facilitate pyrazole ring formation under reflux conditions .
  • Bromination : Employing brominating agents like PBr₃ or N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) at 0–25°C .
  • Optimization : Catalyst selection (e.g., CuI/DMEDA for regioselectivity) and controlled temperature gradients (e.g., 50°C for 44 hours) improve yields .
    • Critical Note : Impurities from incomplete bromination require purification via flash chromatography (e.g., cyclohexane/EtOAC gradients) .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoroethyl and bromomethyl signals at δ 4.28 ppm and δ 3.5–4.0 ppm, respectively) .
  • X-Ray Crystallography : Orthorhombic crystal systems (space group P2₁2₁2₁) with unit-cell parameters (a = 11.3476 Å, b = 14.0549 Å) reveal intermolecular interactions (C–H···F, π–π stacking) critical for stability .
  • Mass Spectrometry : High-resolution EI-MS (e.g., m/z 349.0169 [M⁺]) validates molecular weight .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., C–H···F, π–π stacking) in the crystal lattice influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Crystal Engineering : X-ray data (e.g., C–H···F distances of 2.6–3.1 Å) suggest weak interactions that stabilize transition states in Suzuki-Miyaura couplings .
  • Reactivity Studies : Compare reaction rates in polar aprotic solvents (DMF, DMSO) versus non-polar media. Polar solvents disrupt lattice interactions, enhancing accessibility of the bromomethyl group .
    • Data Contradiction : Some studies report reduced reactivity in halogen-bonding solvents (e.g., CHCl₃) due to competitive ligand coordination .

Q. What strategies can elucidate the compound’s structure-activity relationships (SAR) in medicinal chemistry applications?

  • Methodological Answer :

  • Analog Synthesis : Replace bromomethyl with iodomethyl or chloromethyl groups to assess halogen-dependent bioactivity .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., sea urchin embryo assays) to correlate substituent effects with antimitotic activity .
  • Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict binding affinities with σ₁ receptors .
    • Key Finding : Trifluoroethyl groups enhance metabolic stability in vivo compared to non-fluorinated analogs .

Q. How can conflicting data on its environmental toxicity (e.g., aquatic bioaccumulation) be resolved?

  • Methodological Answer :

  • Ecotoxicity Testing : Use OECD Guideline 211 (Daphnia magna immobilization) to measure LC₅₀ values. Conflicting reports may arise from varying impurity profiles (e.g., residual bromine) .
  • Analytical Monitoring : LC-MS/MS quantifies degradation products in simulated wastewater to identify persistent intermediates .
    • Mitigation : Encapsulation in biodegradable polymers (e.g., PLGA) reduces leaching into aquatic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.